6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 174654-98-9
VCID: VC1719527
InChI: InChI=1S/C17H17F3N6O/c1-8-9(7-24-15-13(8)14(21)25-16(22)26-15)6-23-11-5-10(17(18,19)20)3-4-12(11)27-2/h3-5,7,23H,6H2,1-2H3,(H4,21,22,24,25,26)
SMILES: CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N
Molecular Formula: C17H17F3N6O
Molecular Weight: 378.4 g/mol

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

CAS No.: 174654-98-9

Cat. No.: VC1719527

Molecular Formula: C17H17F3N6O

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine - 174654-98-9

Specification

CAS No. 174654-98-9
Molecular Formula C17H17F3N6O
Molecular Weight 378.4 g/mol
IUPAC Name 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C17H17F3N6O/c1-8-9(7-24-15-13(8)14(21)25-16(22)26-15)6-23-11-5-10(17(18,19)20)3-4-12(11)27-2/h3-5,7,23H,6H2,1-2H3,(H4,21,22,24,25,26)
Standard InChI Key XNEOAXKYJADVSI-UHFFFAOYSA-N
SMILES CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N
Canonical SMILES CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N

Introduction

Chemical Structure and Classification

The compound 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine represents an important class of heterocyclic molecules designed for targeted inhibition of kinase activity. The core structure features a pyrido[2,3-d]pyrimidine scaffold, which has been extensively studied in medicinal chemistry due to its ability to mimic the adenine portion of ATP in kinase binding sites . This structural foundation allows the compound to compete with ATP for binding to kinase domains, potentially inhibiting their activity.

The pyrido[2,3-d]pyrimidine nucleus consists of a pyrimidine ring fused with a pyridine ring, creating a bicyclic system that serves as a privileged structure in drug design. This scaffold has been identified as a key component in numerous biologically active compounds, particularly those targeting kinase inhibition. The compound contains 2,4-diamine substitutions on the pyrimidine portion, which typically form crucial hydrogen bonds with hinge region residues in kinase binding pockets .

Core Structural Features

The key structural components of this compound include:

  • Pyrido[2,3-d]pyrimidine scaffold: The bicyclic nitrogen-containing heterocycle that forms the core structure

  • 2,4-Diamine groups: Present on the pyrimidine ring, essential for hydrogen bonding interactions

  • 5-Methyl substituent: Attached to the pyridine portion of the scaffold

  • [[2-Methoxy-5-(trifluoromethyl)anilino]methyl] at position 6: Contains the 2-methoxy-5-(trifluoromethyl)aniline moiety connected via a methylene linker

Synthesis and Chemical Properties

Synthetic Approaches

Based on the synthesis of similar pyrido[2,3-d]pyrimidine derivatives, the preparation of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine likely follows a multi-step synthetic route . The synthesis would typically begin with the formation of the pyrido[2,3-d]pyrimidine core, followed by appropriate functionalization reactions.

A potential synthetic pathway, extrapolated from similar compounds, might involve:

  • Synthesis of the pyrido[2,3-d]pyrimidine core beginning with 2-aminonicotinic acid and urea

  • Chlorination of the resulting intermediate using POCl₃

  • Nucleophilic substitution reactions to introduce the diamine functionalities

  • Incorporation of the [[2-methoxy-5-(trifluoromethyl)anilino]methyl] group at position 6

The research on similar compounds indicates that intermediate 2 is typically obtained by reacting 2-aminonicotinic acid (1) with urea, which is then treated with POCl₃ to obtain intermediate 3. Subsequent reactions with appropriate nucleophiles would introduce the required functional groups to complete the synthesis .

Physical and Chemical Properties

The 2-methoxy-5-(trifluoromethyl)aniline component of the title compound has a molecular weight of 191.15 g/mol, a melting point of 58-60°C, and appears as a beige-gray to brown crystalline powder . For the complete 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine molecule, we can expect:

PropertyPredicted Value
Molecular WeightHigher than 400 g/mol
Physical StateCrystalline solid at room temperature
SolubilityLikely poorly soluble in water, more soluble in organic solvents
StabilityPotentially sensitive to oxidation and hydrolysis
LogPModerately lipophilic due to the presence of the trifluoromethyl group

The trifluoromethyl group present in the structure significantly affects the electronic properties of the molecule, increasing lipophilicity and metabolic stability. The methoxy group likely contributes to hydrogen bonding capabilities, which is important for target binding .

Biological Activity and Pharmacological Profile

EGFR Inhibitory Activity

The pyrido[2,3-d]pyrimidine scaffold is known for its ability to inhibit EGFR tyrosine kinase activity. EGFR mutations have been identified in approximately 20,000 reported NSCLC samples, with exon 19 deletions and L858R mutations accounting for 85-90% of total EGFR mutations . Compounds with similar structural features have demonstrated significant inhibitory activity against EGFR, particularly against mutations like L858R/T790M.

Studies on analogous pyrido[2,3-d]pyrimidine derivatives have shown varying degrees of activity against wild-type and mutant EGFR. As shown in Table 1, compounds from the A-series containing pyrido[2,3-d]pyrimidine structures generally demonstrated lower activity compared to thienopyrimidine-containing compounds (B-series) .

Table 1: EGFR Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

CompoundEGFR L858R/T790M Inhibition (% at 0.1 μM)IC₅₀ Against H1975 Cells (μM)IC₅₀ Against A549 Cells (μM)
A4<36.0%>50>50
A5<36.0%>50>50
A8<36.0%>50>50
A12<36.0%>50>50
A15<36.0%>50>50
Olmutinib (Control)99.8%0.008 ± 0.0011.329 ± 0.107

Structure-Activity Relationship

The structure-activity relationship (SAR) studies of similar compounds reveal that the pyrido[2,3-d]pyrimidine scaffold generally results in compounds with lower activity compared to thienopyrimidine-containing structures. This is potentially due to the larger parent nucleus structure, which may limit interactions with protein amino acids deep in the binding pocket .

The key structural features influencing biological activity include:

  • The nature of the core heterocyclic system (pyrido[2,3-d]pyrimidine vs. thienopyrimidine)

  • Substitution patterns on the aniline component

  • The presence and type of linker between the core scaffold and the aniline moiety

  • Introduction of specific functional groups like the trifluoromethyl substituent

The 2-methoxy-5-(trifluoromethyl)aniline moiety present in the title compound can significantly influence its pharmacological properties. The trifluoromethyl group increases metabolic stability and lipophilicity, potentially enhancing cellular penetration and residence time . The methoxy group can form hydrogen bonds with target proteins, potentially increasing binding affinity.

Anticancer Activity

Compounds containing the pyrido[2,3-d]pyrimidine scaffold have demonstrated anticancer activity, particularly against NSCLC cell lines harboring EGFR mutations. The primary mechanism of action involves inhibition of EGFR signaling, leading to decreased cell proliferation and increased apoptosis .

Research on similar compounds has shown that they can:

  • Inhibit cell migration

  • Induce apoptosis

  • Reduce phosphorylation of EGFR and downstream signaling proteins like AKT

  • Arrest cell cycle progression, particularly at the G2/M phase

Molecular Docking and Mechanistic Insights

Binding Mode with EGFR

Molecular docking studies of similar compounds with EGFR T790M (PDB code: 3IKA) provide insights into the potential binding mode of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine . The pyrido[2,3-d]pyrimidine core likely interacts with the hinge region of the kinase domain, forming hydrogen bonds with key residues such as Met793.

Computer-simulated docking of related compounds has revealed that the aminopyrimidine ring can form hydrogen bonds with the hinge region residue Met793 of EGFR T790M. The heterocyclic structure is typically positioned near residue Met790, and the aniline-containing side chain extends toward the solvent region, potentially interacting with residues like Leu718 .

The 2-methoxy-5-(trifluoromethyl)aniline component may contribute to binding affinity through:

  • The trifluoromethyl group engaging in hydrophobic interactions with nonpolar amino acid residues

  • The methoxy group participating in hydrogen bonding with polar amino acids

  • The aniline NH forming additional hydrogen bonds with the protein backbone or side chains

Selectivity Profile

Selectivity for mutant EGFR over wild-type EGFR is a critical consideration for developing effective targeted therapies with reduced side effects. Some pyrido[2,3-d]pyrimidine derivatives show selectivity for EGFR L858R/T790M over wild-type EGFR, although this varies considerably depending on specific structural features .

The inclusion of the 2-methoxy-5-(trifluoromethyl)aniline moiety in the title compound may influence its selectivity profile. The trifluoromethyl group could enhance interactions with specific binding pocket residues that differ between wild-type and mutant EGFR, potentially contributing to mutation-selective inhibition .

Comparison with Other EGFR Inhibitors

Relation to Approved EGFR Inhibitors

Several EGFR inhibitors are currently approved for clinical use, including first-generation inhibitors (erlotinib, gefitinib), second-generation inhibitors (afatinib, dacomitinib), and third-generation inhibitors (osimertinib, olmutinib). The title compound shares structural similarities with third-generation EGFR inhibitors, which are designed to target EGFR T790M resistance mutations .

Olmutinib, used as a control in studies of similar compounds, contains a 2,4-diaminopyrimidine core and incorporates an acrylamide side chain that can form a covalent bond with Cys797 in the EGFR binding pocket . The title compound lacks this acrylamide functionality, suggesting it likely acts as a reversible rather than covalent inhibitor.

Advantages and Limitations

Potential advantages of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine may include:

  • Potentially reduced toxicity due to the absence of a reactive acrylamide group

  • Improved metabolic stability due to the trifluoromethyl substituent

  • Potentially unique selectivity profile compared to existing inhibitors

Limitations might include:

  • Lower potency compared to covalent inhibitors

  • Potentially reduced activity against certain EGFR mutations

  • Limited efficacy against pyrimidine scaffold-resistant mutations

Future Research Directions

Structural Optimization Opportunities

Based on the structure-activity relationships observed in similar compounds, several optimization strategies could be explored to enhance the potency and selectivity of the title compound:

  • Modification of the pyrido[2,3-d]pyrimidine core to a thienopyrimidine scaffold, which has shown improved activity in related compounds

  • Introduction of N-methylpyrazole analogs, which have demonstrated enhanced cellular activity in similar compounds

  • Incorporation of acrylamide or other covalent warheads to potentially increase potency through covalent binding to Cys797

  • Exploration of alternative substitution patterns on the aniline component to optimize interactions with specific binding pocket residues

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